molecular formula C13H19Cl2NO B5046062 3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine

3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine

Cat. No.: B5046062
M. Wt: 276.20 g/mol
InChI Key: KIDJMQPWTRNSPL-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine typically involves the reaction of 2,6-dichlorophenol with N,N-diethylpropan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process typically includes steps such as chlorination, amination, and purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or potassium carbonate are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dichlorophenoxy)-N-(3-methoxyphenyl)acetamide
  • 2-(2,6-dichlorophenoxy)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 3-(2,6-dichlorophenoxy)piperidine

Uniqueness

3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine is unique due to its specific structural features, such as the dichlorophenoxy group and the diethylamino moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

3-(2,6-dichlorophenoxy)-N,N-diethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO/c1-3-16(4-2)9-6-10-17-13-11(14)7-5-8-12(13)15/h5,7-8H,3-4,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDJMQPWTRNSPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCOC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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